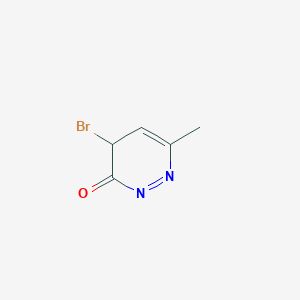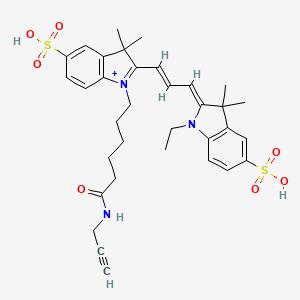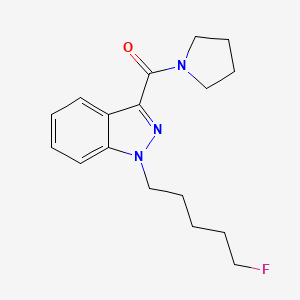
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in various fields of scientific research. This compound belongs to a class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The unique structure of this compound allows it to interact with cannabinoid receptors in the body, leading to a range of physiological effects.
Preparation Methods
The synthesis of (1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indazole and pyrrolidine derivatives.
Fluorination: The introduction of the fluorine atom into the pentyl chain is a crucial step. This can be achieved using fluorinating agents under controlled conditions.
Coupling Reaction: The indazole and pyrrolidine moieties are then coupled together using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency. This often requires optimization of reaction conditions and the use of specialized equipment.
Chemical Reactions Analysis
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Researchers use this compound to investigate the interaction of synthetic cannabinoids with cannabinoid receptors in the body.
Medicine: Studies are conducted to explore the potential therapeutic effects and adverse effects of synthetic cannabinoids.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products.
Mechanism of Action
The mechanism of action of (1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to changes in neurotransmitter release and other physiological processes. The specific molecular targets and pathways involved depend on the receptor subtype and the tissue or organ in which the receptors are located.
Comparison with Similar Compounds
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone can be compared with other synthetic cannabinoids, such as:
(1-pentyl-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone: This compound lacks the fluorine atom in the pentyl chain, which may result in different pharmacological properties.
(1-(5-fluoropentyl)-1H-indazol-3-yl)(morpholin-1-yl)methanone: This compound contains a morpholine ring instead of a pyrrolidine ring, leading to variations in receptor binding and activity.
(1-(5-fluoropentyl)-1H-indazol-3-yl)(piperidin-1-yl)methanone: The presence of a piperidine ring in this compound can alter its interaction with cannabinoid receptors compared to the pyrrolidine analog.
The uniqueness of this compound lies in its specific structural features, such as the fluorinated pentyl chain and the pyrrolidine ring, which contribute to its distinct pharmacological profile.
Properties
CAS No. |
2365471-48-1 |
|---|---|
Molecular Formula |
C17H22FN3O |
Molecular Weight |
303.37 g/mol |
IUPAC Name |
[1-(5-fluoropentyl)indazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H22FN3O/c18-10-4-1-5-13-21-15-9-3-2-8-14(15)16(19-21)17(22)20-11-6-7-12-20/h2-3,8-9H,1,4-7,10-13H2 |
InChI Key |
GSCLIRQNUBFUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


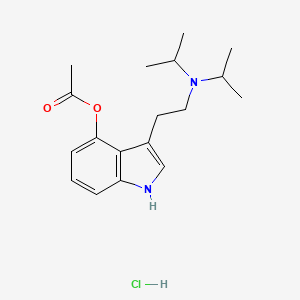
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)


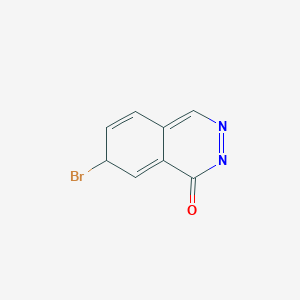
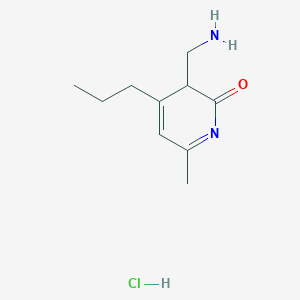
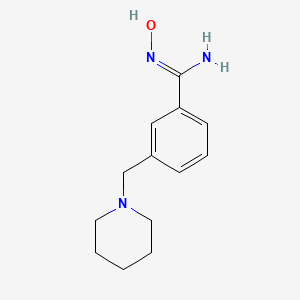

![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)
![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
